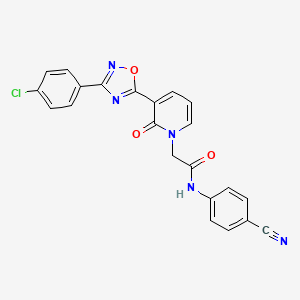

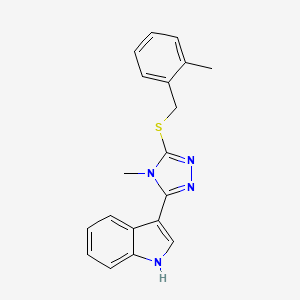

![molecular formula C11H12BrNO2S2 B2733066 5-((4-Bromophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane CAS No. 1998030-01-5](/img/structure/B2733066.png)

5-((4-Bromophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Bicyclo[2.2.1]heptane is a type of organic compound that has a bicyclic structure . It’s a privileged molecular structure embedded in numerous compounds with various functions . The compound you mentioned seems to have additional functional groups attached to this bicyclic structure, including a sulfonyl group and a bromophenyl group.

Molecular Structure Analysis

The bicyclo[2.2.1]heptane core is a common structural motif in many organic compounds . It consists of a seven-membered ring with two bridgehead carbons forming a second, smaller ring. The additional functional groups in your compound would add complexity to this structure.Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Research into the synthesis and chemical properties of sulfur and nitrogen-containing bicyclic compounds, including "5-((4-Bromophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane," has revealed versatile methodologies for creating these compounds. For instance, flavin-mediated visible-light photocycloaddition has been utilized for the synthesis of phenyl- and diphenyl-3-azabicyclo[3.2.0]heptanes and their derivatives, indicating the potential for constructing complex molecular architectures under mild conditions (Jirásek et al., 2017). Moreover, desymmetrization techniques have been applied to N-sulfonated aziridines, leading to the synthesis of bicyclic sulfonamides, showcasing innovative approaches to stereochemical control and molecular diversity (Müller, Riegert, & Bernardinelli, 2004).

Biological Activity and Catalysis

Studies on derivatives of "this compound" have also explored their potential biological activities and applications in catalysis. For example, novel 2-thia-5-azabicyclo[2.2.1]heptan-3-one derivatives have been synthesized, demonstrating the scope for creating biologically active compounds through tailored synthetic pathways (Yuan Zhe-dong, 2013). Additionally, research into the asymmetric synthesis of epibatidine, a potent nicotinic acetylcholine receptor agonist, utilized a vicinal bis-sulfone with a 7-azabicyclo[2.2.1]heptane skeleton, highlighting the compound's role in complex synthetic strategies for pharmacologically relevant targets (Jones, Simpkins, & Giblin, 1998).

Wirkmechanismus

Zukünftige Richtungen

The future directions for research on “5-((4-Bromophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane” would likely depend on its properties and potential applications. Given the interest in bicyclo[2.2.1]heptane derivatives in various fields, it’s possible that new synthetic methods, applications, and derivatives could be explored .

Eigenschaften

IUPAC Name |

5-(4-bromophenyl)sulfonyl-2-thia-5-azabicyclo[2.2.1]heptane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO2S2/c12-8-1-3-11(4-2-8)17(14,15)13-6-10-5-9(13)7-16-10/h1-4,9-10H,5-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVJXEONZEBXJAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CN(C1CS2)S(=O)(=O)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

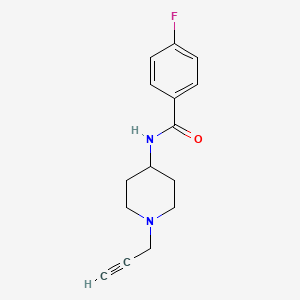

![5-(piperazin-1-ylmethyl)-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one dihydrochloride](/img/no-structure.png)

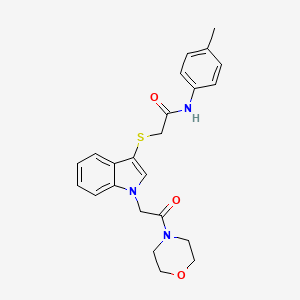

![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2732988.png)

![Tert-butyl 6-(aminomethyl)-5-oxaspiro[3.4]octane-2-carboxylate](/img/structure/B2732995.png)

![Tert-butyl (4aR,7aS)-6,6-dioxo-2,3,4a,5,7,7a-hexahydro-1H-thieno[3,4-b]pyrazine-4-carboxylate](/img/structure/B2732996.png)

![N,N-dibenzyl-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2733002.png)

![N-(1-cyano-2-hydroxyethyl)-1-[3-(trifluoromethoxy)phenyl]cyclobutane-1-carboxamide](/img/structure/B2733006.png)